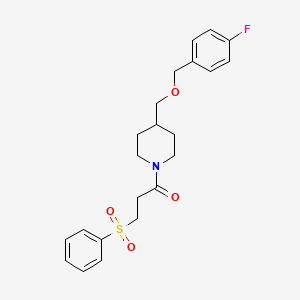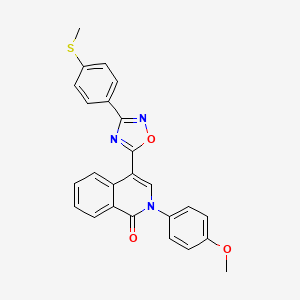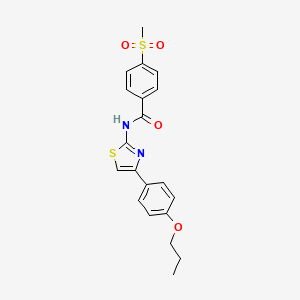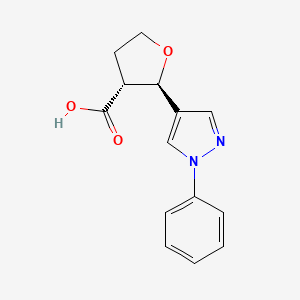![molecular formula C19H23N5 B2924339 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine CAS No. 904827-47-0](/img/structure/B2924339.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1- (thiazolo [4,5- b ]pyridine-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The X-ray crystallography confirms that all non-hydrogen atoms are planar .Chemical Reactions Analysis
The compound’s reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.22 . It is in liquid form .Scientific Research Applications
Synthesis and Biological Evaluation
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine, as part of the broader class of pyrimidine and pyrazole derivatives, has been explored for various scientific applications, mainly focusing on its synthesis and potential biological activities. The synthesis of pyrimidine-linked pyrazole heterocyclics involves microwave irradiative cyclocondensation, showcasing a method to prepare these compounds efficiently. These synthesized compounds have shown promising results in insecticidal and antibacterial potential when tested against specific insects and microorganisms (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Properties
The exploration of pyrazolopyrimidine derivatives has extended into the anticancer domain, with studies revealing that certain derivatives exhibit potent inhibitory activity against specific cancer cell lines. These findings indicate a potential application of these compounds in developing new anticancer agents. For instance, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Effects
The antifungal and antimicrobial effects of pyrimidin-amine derivatives have also been a focus, with specific compounds showing efficacy against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential as a base for developing new antifungal agents, contributing to the broader field of antimicrobial research (Jafar et al., 2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available literature, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The compound and its derivatives have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . Future research could focus on exploring these properties further and developing new chemical entities with enhanced activities.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-propan-2-ylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-12(2)16-6-8-17(9-7-16)21-18-11-13(3)20-19(22-18)24-15(5)10-14(4)23-24/h6-12H,1-5H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQFNYQDNGEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)
![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)




![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)
![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)
![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)
